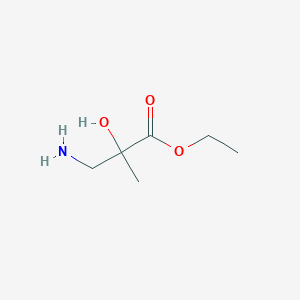

Ethyl 3-amino-2-hydroxy-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-amino-2-hydroxy-2-methylpropanoate, also known as Ethyl glycinate hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an amino acid derivative that has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Technological Prospection and Antioxidant Activities

Ethyl ferulate, a derivative compound, exhibits antioxidant and neuroprotective activities and is of interest in the nutraceutical and pharmaceutical industries. Technological and scientific prospecting have identified patents and scientific articles highlighting its uses, including therapeutic applications for mycobacterial infections, cosmetics, and neuroprotective activities. The substance demonstrates significant antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative properties. Despite known pharmacological activities, it remains underutilized in related industries (Cunha et al., 2019).

Biodegradation and Fate in Environment

Ethyl tert-butyl ether (ETBE), another derivative, undergoes biodegradation in soil and groundwater. Microorganisms can degrade ETBE aerobically as a carbon and energy source or through cometabolism. The initial biodegradation involves hydroxylation followed by the formation of various intermediates. The presence of co-contaminants can either limit or enhance the aerobic biodegradation of ETBE. The study also highlights the metabolic pathways and genes involved in ETBE biodegradation (Thornton et al., 2020).

Potential in Polymer and Material Science

Chemical recycling of polyethylene terephthalate (PET) involves the recovery of pure monomers such as terephthalic acid through processes like hydrolysis and glycolysis. Ethyl derivatives are integral in these processes, offering routes to valuable secondary materials and contributing to sustainable material management. The findings emphasize the potential of ethyl derivatives in enhancing recycling technologies and creating value-added products (Karayannidis & Achilias, 2007).

Eigenschaften

IUPAC Name |

ethyl 3-amino-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-10-5(8)6(2,9)4-7/h9H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCYYPNKUKBHAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)

![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)

![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)